4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one
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Overview
Description
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one is an organic compound belonging to the class of dihydrothiophenes. This compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often require the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the compound. These reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Substitution reactions involve the replacement of a functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of infectious diseases.
Industry: In industrial applications, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of 3-oxoacyl-[acyl-carrier-protein] synthase 1, an enzyme involved in fatty acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cell. This mechanism makes it a potential candidate for developing new antibiotics .
Comparison with Similar Compounds
Similar Compounds
Thiolactomycin: A naturally occurring antibiotic with a similar structure.
3-Hydroxy-2,4-dimethyl-2H-thiophen-5-one: Another thiophene derivative with antimicrobial properties.
3-Hydroxy-4-methyl-2H-thiophen-5-one:
Uniqueness
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to inhibit a crucial enzyme in bacterial fatty acid synthesis sets it apart from other compounds, making it a valuable lead compound for developing new antibiotics .
Properties
CAS No. |
646517-40-0 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one |
InChI |
InChI=1S/C10H12O2S/c1-4-7(2)6-10(3)8(11)5-9(12)13-10/h4-6,11H,1H2,2-3H3 |
InChI Key |
KTIHHBYQAPHEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(C(=CC(=O)S1)O)C)C=C |
Origin of Product |
United States |
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